molecular formula C18H23N3O7S B10995572 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B10995572
M. Wt: 425.5 g/mol
InChI Key: ZYCNIZFBRGWRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a tetrahydropyridazine ring fused with a tetrahydrothiophene ring.
    • The substituents include a 3,4,5-trimethoxyphenyl group and an oxo (carbonyl) group.
  • Due to its intriguing structure, this compound has attracted attention in scientific research.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Further research is needed, but the compound likely interacts with specific molecular targets or pathways.
    • Investigating its effects on biological systems would provide insights.
  • Comparison with Similar Compounds

      Similar Compounds:

    • Uniqueness :
      • The fused pyrano [2,3-c]pyrrole and tetrahydrothiophene rings set it apart.

    Properties

    Molecular Formula

    C18H23N3O7S

    Molecular Weight

    425.5 g/mol

    IUPAC Name

    1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydropyridazine-3-carboxamide

    InChI

    InChI=1S/C18H23N3O7S/c1-26-14-8-11(9-15(27-2)17(14)28-3)19-18(23)13-4-5-16(22)21(20-13)12-6-7-29(24,25)10-12/h8-9,12H,4-7,10H2,1-3H3,(H,19,23)

    InChI Key

    ZYCNIZFBRGWRAU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.